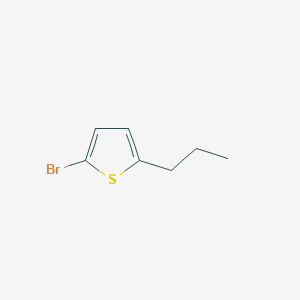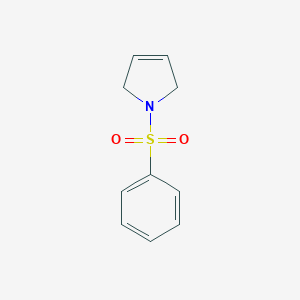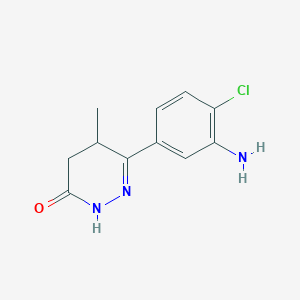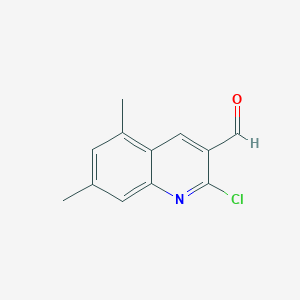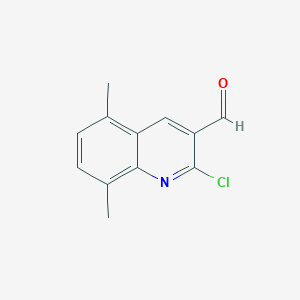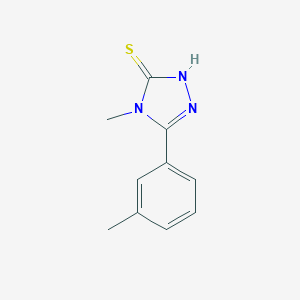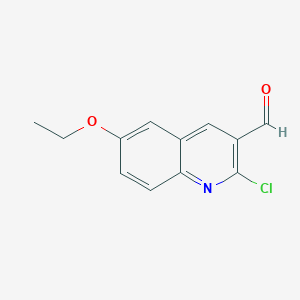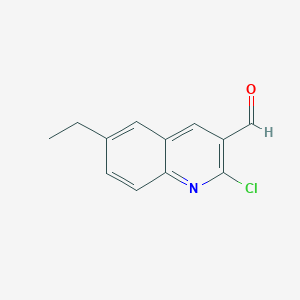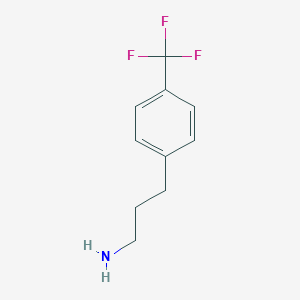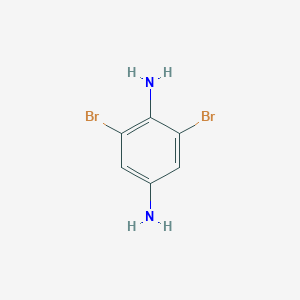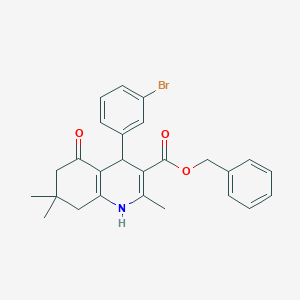
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate, also known as BTOTQ, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The exact mechanism of action of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various molecular targets in the cells. For example, Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound also induces apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been found to affect various biochemical and physiological processes in the cells. For example, the compound has been shown to induce oxidative stress and DNA damage in cancer cells. It also modulates the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. In addition, Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been found to inhibit the growth and biofilm formation of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate in lab experiments is its broad spectrum of biological activities. The compound has been shown to exhibit potent anticancer, antifungal, and antibacterial activities, making it a promising candidate for drug development. Another advantage is its fluorescent properties, which make it useful as a probe for metal ion detection. However, one of the limitations of using Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. One of the areas of interest is the development of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another area of research is the investigation of the compound's mechanism of action and molecular targets. In addition, there is a need for studies on the pharmacokinetics and toxicity of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate in order to evaluate its potential as a therapeutic agent. Further research is also needed to explore the use of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate in material science and catalysis.
Méthodes De Synthèse
The synthesis of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves the reaction of 3-bromobenzaldehyde with 2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylic acid in the presence of benzylamine. The reaction is carried out in anhydrous ethanol under reflux conditions, and the product is obtained as a yellow solid after purification by recrystallization. The overall yield of the synthesis is around 60%.
Applications De Recherche Scientifique
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. In addition, Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Propriétés
Numéro CAS |
5474-31-7 |
|---|---|
Nom du produit |
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Formule moléculaire |
C26H26BrNO3 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO3/c1-16-22(25(30)31-15-17-8-5-4-6-9-17)23(18-10-7-11-19(27)12-18)24-20(28-16)13-26(2,3)14-21(24)29/h4-12,23,28H,13-15H2,1-3H3 |
Clé InChI |
PVBQYJBLJMPSAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Br)C(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Br)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



